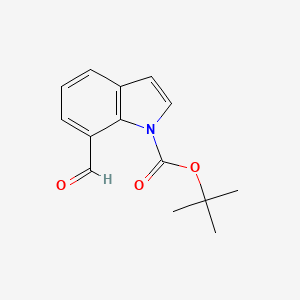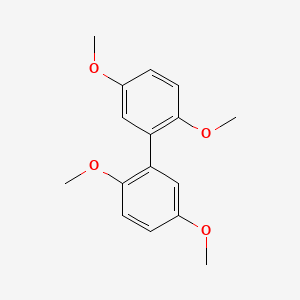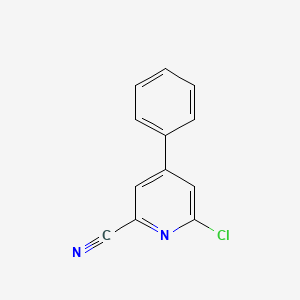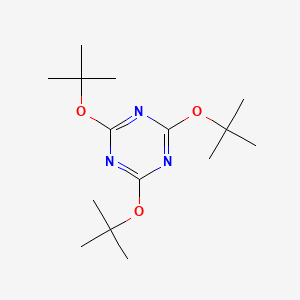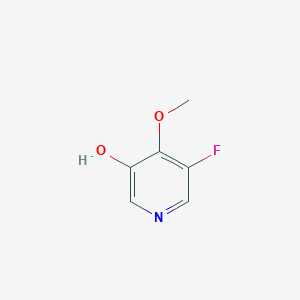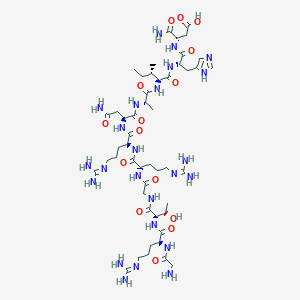
2-(2-chloroethyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-3H-quinazolin-4-one is a chemical compound belonging to the quinazoline class Quinazolines are heterocyclic aromatic organic compounds, and this particular compound has a chloroethyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethyl)-3H-quinazolin-4-one typically involves the reaction of 2-chloroethylamine with a suitable quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-(2-Chloroethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinazolines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in the development of new chemical entities.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the chemical industry for the synthesis of various intermediates and final products.
作用機序
2-(2-Chloroethyl)-3H-quinazolin-4-one is compared with other similar compounds to highlight its uniqueness:
Quinazoline Derivatives: Other quinazoline derivatives may have different substituents or functional groups, leading to variations in their chemical and biological properties.
Chloroethyl Compounds: Compounds with similar chloroethyl groups may exhibit different reactivity and biological activity due to variations in their molecular structure.
類似化合物との比較
2-Chloroethyl quinazoline
2-Chloroethyl-3H-quinazolin-2-one
2-Chloroethyl-3H-quinazolin-3-one
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
2-(2-chloroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6H2,(H,12,13,14) |
InChIキー |
PTIKWIVMTSZZFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


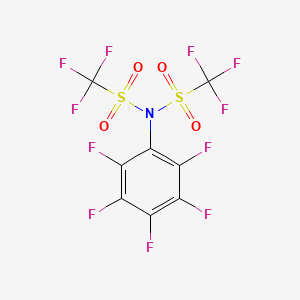
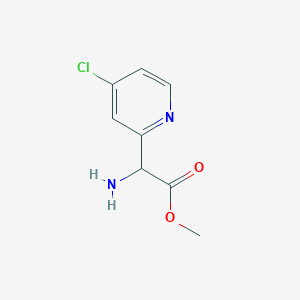
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
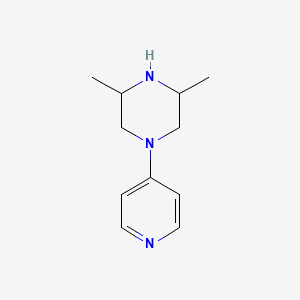
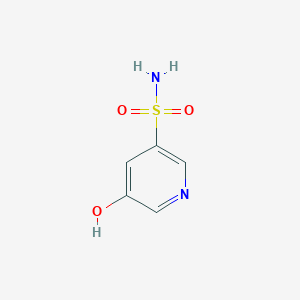
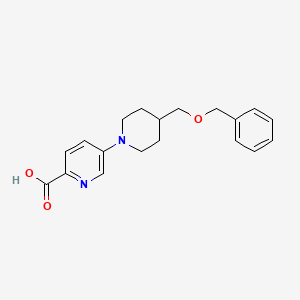
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
